An In-Depth Technical Guide to the Chemical Properties of 4-Hydroxy-6-(trifluoromethyl)pyrimidine
An In-Depth Technical Guide to the Chemical Properties of 4-Hydroxy-6-(trifluoromethyl)pyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Hydroxy-6-(trifluoromethyl)pyrimidine, a key heterocyclic building block, is of significant interest in medicinal chemistry and drug discovery. Its unique structural features, namely the pyrimidine core, a reactive hydroxyl group, and an electron-withdrawing trifluoromethyl group, make it a versatile precursor for the synthesis of a wide range of bioactive molecules. The trifluoromethyl moiety, in particular, is known to enhance crucial pharmaceutical properties such as metabolic stability, lipophilicity, and binding affinity of drug candidates. This guide provides a comprehensive overview of the chemical and physical properties of 4-Hydroxy-6-(trifluoromethyl)pyrimidine, along with detailed experimental protocols and an exploration of its role in the development of targeted therapeutics.
Core Chemical and Physical Properties
The fundamental properties of 4-Hydroxy-6-(trifluoromethyl)pyrimidine are summarized in the table below, providing a ready reference for laboratory use.
| Property | Value | Reference(s) |
| Molecular Formula | C₅H₃F₃N₂O | [1] |
| Molecular Weight | 164.09 g/mol | [1] |
| CAS Number | 1546-78-7 | [1] |
| Appearance | White to off-white crystalline powder | [2] |
| Melting Point | 169-171 °C | [2] |
| Boiling Point | 130.3 ± 50.0 °C (Predicted) | |
| Solubility | Soluble in organic solvents such as DMSO, methanol, and ethanol. | [3] |
| Tautomerism | Exists in tautomeric equilibrium between the -ol and -one forms. | [1] |
Spectroscopic Data and Interpretation
Detailed spectroscopic analysis is crucial for the unambiguous identification and characterization of 4-Hydroxy-6-(trifluoromethyl)pyrimidine.
¹H NMR Spectroscopy
The proton NMR spectrum of 4-Hydroxy-6-(trifluoromethyl)pyrimidine in DMSO-d₆ typically exhibits the following signals:
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~13.2 | Broad Singlet | 1H | OH / NH (tautomer) |
| ~8.7 | Singlet | 1H | H-2 (pyrimidine ring) |
| ~7.0 | Singlet | 1H | H-5 (pyrimidine ring) |
Note: The chemical shift of the hydroxyl/amide proton is variable and depends on concentration and temperature.
¹³C NMR Spectroscopy
The carbon-13 NMR spectrum in DMSO-d₆ provides further structural confirmation:
| Chemical Shift (ppm) | Assignment |
| ~160 | C-4 |
| ~158 (q, J ≈ 35 Hz) | C-6 |
| ~150 | C-2 |
| ~120 (q, J ≈ 275 Hz) | CF₃ |
| ~110 | C-5 |
Infrared (IR) Spectroscopy
The IR spectrum reveals the presence of key functional groups:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-3200 | Broad | O-H / N-H stretching (hydrogen-bonded) |
| ~3100 | Medium | Aromatic C-H stretching |
| ~1700 | Strong | C=O stretching (from the pyrimidinone tautomer) |
| 1600-1450 | Medium-Strong | C=C and C=N stretching (pyrimidine ring) |
| 1300-1100 | Strong | C-F stretching (trifluoromethyl group) |
Mass Spectrometry
Electron impact mass spectrometry (EI-MS) shows a molecular ion peak (M⁺) at m/z 164, corresponding to the molecular weight of the compound. The fragmentation pattern is consistent with the structure, often showing losses of CO, HCN, and fluorine atoms.[4]
Experimental Protocols
Synthesis of 4-Hydroxy-6-(trifluoromethyl)pyrimidine
A common synthetic route involves the cyclocondensation of a trifluoromethyl-containing building block with a source of the pyrimidine ring. A representative procedure is as follows:
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Reaction Setup: To a solution of sodium ethoxide (prepared by dissolving sodium metal in anhydrous ethanol) in a round-bottom flask equipped with a reflux condenser, add ethyl 4,4,4-trifluoroacetoacetate.
-
Addition of Reagents: To this mixture, add formamide.
-
Reflux: Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and neutralize with an appropriate acid (e.g., hydrochloric acid).
-
Isolation: The product will precipitate out of the solution. Collect the solid by vacuum filtration.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water.[5]
Diagram of a General Synthetic Workflow
Caption: A generalized workflow for the synthesis and purification of 4-Hydroxy-6-(trifluoromethyl)pyrimidine.
Sample Preparation for Spectroscopic Analysis
-
NMR Spectroscopy: Dissolve approximately 10-20 mg of the purified compound in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Transfer the solution to an NMR tube.
-
IR Spectroscopy (KBr Pellet): Grind a small amount (1-2 mg) of the dry sample with approximately 100 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, uniform powder is obtained. Press the powder into a thin, transparent pellet using a hydraulic press.
Reactivity and Applications in Drug Discovery
The chemical reactivity of 4-Hydroxy-6-(trifluoromethyl)pyrimidine is centered around its hydroxyl group, which can readily undergo O-alkylation, O-acylation, and conversion to a 4-chloro derivative. This versatility allows for its use as a scaffold in the synthesis of a diverse range of derivatives.[3]
A significant application of this compound is in the development of kinase inhibitors.[3] Kinases are a class of enzymes that play a crucial role in cell signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. By modifying the 4-hydroxy-6-(trifluoromethyl)pyrimidine core, medicinal chemists can design potent and selective inhibitors of specific kinases.
Role in Targeting the EGFR Signaling Pathway
One of the key signaling pathways implicated in cancer is the Epidermal Growth Factor Receptor (EGFR) pathway.[6][7] Overactivation of EGFR can lead to uncontrolled cell proliferation and tumor growth.[8] Derivatives of 4-hydroxy-6-(trifluoromethyl)pyrimidine have been investigated as potential EGFR inhibitors. These inhibitors typically bind to the ATP-binding site of the EGFR kinase domain, preventing its activation and downstream signaling.
Diagram of the EGFR Signaling Pathway and Inhibition
Caption: Inhibition of the EGFR signaling pathway by a pyrimidine-based kinase inhibitor.
Conclusion
4-Hydroxy-6-(trifluoromethyl)pyrimidine is a valuable and versatile building block in modern medicinal chemistry. Its well-defined chemical properties, coupled with its amenability to chemical modification, make it an attractive starting material for the synthesis of novel therapeutic agents. The trifluoromethyl group imparts advantageous pharmacokinetic properties to its derivatives, enhancing their potential as drug candidates. A thorough understanding of its chemical characteristics, as detailed in this guide, is essential for researchers and scientists working in the field of drug discovery and development, particularly in the pursuit of targeted therapies such as kinase inhibitors.
References
- 1. 4-Hydroxy-6-(trifluoromethyl)pyrimidine | C5H3F3N2O | CID 135458620 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mason.gmu.edu [mason.gmu.edu]
- 3. rsc.org [rsc.org]
- 4. dev.spectrabase.com [dev.spectrabase.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. Epidermal growth factor receptor - Wikipedia [en.wikipedia.org]
